Gentamicin C2

Übersicht

Beschreibung

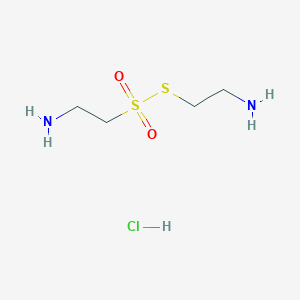

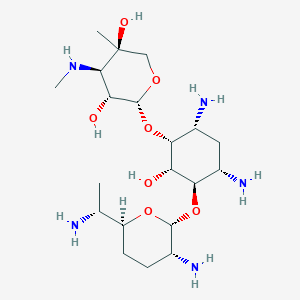

Gentamicin C2 is one of the major components of the gentamicin complex. This compound has a methyl group at the 6' position of the 2-amino-hexose ring, along with a free amine.

Wissenschaftliche Forschungsanwendungen

Antibiotika-Einsatz in der Veterinärmedizin

Gentamicin C2, als Teil des Gentamicin-Gemisches, wird seit Jahrzehnten in der Veterinärmedizin eingesetzt, insbesondere bei Schweinen . Trotz seiner langjährigen Verwendung werden die intramuskuläre Pharmakokinetik/Pharmakodynamik (PKs/PDs) von this compound immer noch erforscht . Eine Studie ergab, dass die Gentamicin-Exposition bei infizierten Ferkeln niedriger war als bei gesunden Ferkeln . Dies deutet darauf hin, dass der Gesundheitszustand des Tieres die Wirksamkeit von this compound beeinflussen kann .

Behandlung von multiresistenten Bakterien

This compound ist ein essentielles Breitband-Aminoglykosid-Antibiotikum, das in über 40 klinischen Situationen eingesetzt wird . Es hat Aktivität gegen eine große Bandbreite an nosokomialen, biofilm-bildenden, multiresistenten Bakterien gezeigt . Aufgrund der geringen zellulären Penetration und der schwerwiegenden Nebenwirkungen suchen Forscher nach Möglichkeiten, die Wirksamkeit und die Wirkstofffreisetzung von this compound zu verbessern .

Einsatz in polymeren Nanoformulierungen

Eine Strategie zur Verbesserung der Wirksamkeit und der Wirkstofffreisetzung von this compound ist die Einkapselung in polymeren Nanopartikeln . Diese Methode könnte die zelluläre Penetration des Antibiotikums verbessern und so seine Wirksamkeit erhöhen .

Hydrophobierung des Gentamicin-Moleküls

Eine weitere Strategie, die untersucht wird, ist die Hydrophobierung des Gentamicin-Moleküls

Wirkmechanismus

Target of Action

Gentamicin C2, like other aminoglycosides, primarily targets the 30S subunit of bacterial ribosomes . This subunit is involved in the process of protein synthesis, making it a crucial target for the antibiotic action of this compound .

Mode of Action

This compound inhibits bacterial growth by interfering with protein synthesis . It binds to a specific protein or proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This disruption in protein synthesis typically leads to the death of the bacteria .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the translation process, leading to the production of faulty proteins. This misreading of the genetic code ultimately inhibits bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). They are known to be primarily excreted unchanged through the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, making it effective against both gram-positive and gram-negative organisms . It is particularly useful for the treatment of severe gram-negative infections, including those caused by Pseudomonas aeruginosa . It’s also associated with adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibacterials such as beta-lactams can enhance the activity of this compound, contributing to a synergistic effect . Additionally, the physiological state of the patient (e.g., healthy vs. infected) can also impact the pharmacokinetics and overall effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

Gentamicin C2 interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16S rRNA of the 30S subunit in bacterial ribosomes, disrupting protein synthesis and inhibiting bacteria . The structural difference between the gentamicin components is comparable to the difference between gentamicins and other aminoglycosides such as tobramycin and netilmicin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to have nephrotoxic potential, which can lead to kidney damage . It also has ototoxic effects, which can lead to hearing loss . The cellular effects of this compound are primarily due to its disruption of protein synthesis in bacteria, leading to their death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 16S rRNA in the 30S subunit of bacterial ribosomes This binding disrupts protein synthesis, leading to the death of the bacteria

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the pharmacokinetics of this compound in neonates showed that clearance of C1 was smaller than clearances of C1a and C2/C2a/C2b . This suggests that the effects of this compound may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on piglets showed that the gentamicin exposure was 36% lower in infected piglets compared to healthy ones for all the C1, C1a, and C2 components . This suggests that the dosage of this compound can significantly influence its effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the bacterium Micromonospora purpurea through a complex biosynthetic pathway . The dideoxygenation process starts with GenP-catalyzed phosphorylation of JI-20A and JI-20Ba .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol . This hydrophilic character of this compound makes its extraction from biological matrixes by common organic solvents impossible .

Subcellular Localization

Given its role as an antibiotic, it is likely that this compound primarily localizes to the sites of bacterial protein synthesis, where it exerts its effects .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-IDLVJFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023093 | |

| Record name | Gentamicin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25876-11-3 | |

| Record name | Gentamicin C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Gentamicin C2, a potent aminoglycoside antibiotic, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis. [, ] This binding can lead to misreading of messenger RNA (mRNA), resulting in the production of non-functional proteins. [, ] Ultimately, these actions disrupt bacterial protein synthesis, leading to bacterial cell death. []

ANone: this compound is a complex molecule with the following characteristics:

- Spectroscopic Data: Specific spectroscopic data, such as NMR and mass spectrometry data, can be found in the referenced research articles. [, , , , , , ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not extensively discussed in these studies.

A: this compound itself does not possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis rather than a catalyst. [, ]

A: While computational chemistry and modeling techniques can be valuable tools for drug discovery and development, the provided research articles do not extensively discuss the application of these methods specifically for this compound. []

A: Studies highlight the importance of specific structural features for this compound's activity. The 1-amino group plays a crucial role in its antibacterial activity, as its removal significantly reduces potency. [] Additionally, modifications in the C4'-C6' region of ring I can impact both antimicrobial activity and ototoxicity. [] For example, Gentamicin C2b, with structural variations in this region, exhibits reduced ototoxicity compared to this compound. []

ANone: The provided research focuses more on the biological effects and characterization of this compound, and does not delve deeply into specific stability and formulation strategies.

ANone: The provided scientific articles primarily focus on the research and development aspects of this compound, and do not address SHE (Safety, Health, and Environment) regulations.

A: Research indicates that posture can influence the pharmacokinetics of this compound. [] Ambulatory individuals exhibited a larger volume of distribution and clearance compared to those in a supine position. [] Notably, this compound exhibited a longer mean residence time than other major components, which may be clinically significant due to its potential link to nephrotoxicity. []

A: Bacteria can develop resistance to this compound through various mechanisms, primarily enzymatic modification. [, , , ] One significant mechanism is the production of aminoglycoside-modifying enzymes, such as aminoglycoside 6'-N-acetyltransferases [AAC(6')]. [, ] These enzymes can inactivate this compound by acetylating the 6'-amino group, reducing its ability to bind to ribosomes. [, ] Resistance to this compound can also arise from mutations in ribosomal proteins, particularly L6, which can alter the binding site and reduce drug affinity. []

A: this compound, while effective, is known to have potential for ototoxicity and nephrotoxicity. [, , ] Research suggests that different gentamicin subtypes display varying degrees of ototoxicity. [] this compound, in particular, has been identified as potentially the most ototoxic subtype. [, ] Studies have linked the interaction of Gentamicin C subtypes with hair cell mechanotransducer channels to their ototoxic effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)